Product packaging for Bis(acetylacetonato)titanium oxide(Cat. No.:)

Bis(acetylacetonato)titanium oxide

Cat. No.: B7944299
M. Wt: 262.08 g/mol
InChI Key: ZMTWFOKZRDNMEJ-SUKNRPLKSA-L
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Description

Bis(acetylacetonato)titanium oxide (CAS 14024-64-7), commonly referred to as TiO(acac)2, is an organotitanium complex where the metal center is coordinated by two bidentate acetylacetonate ligands. This configuration makes it a highly valuable precursor in materials science, particularly for the sol-gel synthesis of titanium dioxide (TiO2) nanomaterials. The chelating acetylacetonate ligands moderate the reactivity of the titanium center, allowing for controlled hydrolysis and condensation reactions. This controlled kinetics is crucial for producing anatase-phase TiO2 nanoparticles with defined sizes and morphologies, which are sought after for their superior photocatalytic efficiency . Beyond its primary use in nanoparticle fabrication, TiO(acac)2 serves as a versatile compound in developing functional materials. Its derivatives are investigated as potential precursors for photodynamic therapy (PDT) agents, where titanium dioxide nanoparticles can generate reactive oxygen species (ROS) upon light irradiation for applications in anticancer and antimicrobial therapies . The compound is typically supplied as a yellow powder and should be stored below +30°C. This product is designated For Research Use Only and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O5Ti B7944299 Bis(acetylacetonato)titanium oxide

Properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;oxotitanium(2+)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C5H8O2.O.Ti/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;/q;;;+2/p-2/b2*4-3-;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZMTWFOKZRDNMEJ-SUKNRPLKSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[Ti+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O=[Ti+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14O5Ti
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID301014778
Record name Bis(acetylacetonato)titanium oxide
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Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light orange powder; [Acros Organics MSDS]
Record name Bis(acetylacetonato)titanium oxide
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CAS No.

14024-64-7
Record name Bis(acetylacetonato)titanium oxide
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Record name Titanium, oxobis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-
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Record name Bis(acetylacetonato)titanium oxide
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Record name Oxobis(pentane-2,4-dionato-O,O')titanium
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Coordination Chemistry and Structural Elucidation of Bis Acetylacetonato Titanium Oxide

Fundamental Coordination Geometry of Titanium(IV) in Bis(acetylacetonato)titanium Oxide

This compound, with the chemical formula TiO(acac)₂, is a coordination complex featuring a central titanium(IV) ion. The coordination geometry is typically octahedral, with the titanium atom at the center. ontosight.ai This arrangement is achieved through bonding with two bidentate acetylacetonate (B107027) (acac) ligands and an oxo group. ereztech.com

Octahedral Chelation by Acetylacetonate Ligands: Principles and Implications

Spectroscopic techniques are crucial for confirming the coordination of the acetylacetonate ligands. In Fourier-transform infrared (FT-IR) spectroscopy, the coordination is confirmed by the presence of characteristic C=O stretching frequencies between 1600–1650 cm⁻¹ and Ti–O stretching frequencies in the 450–600 cm⁻¹ range. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy in solvents like CDCl₃ or DMSO-d₆ helps identify the ligand's chemical environment.

Distortions Induced by Chelation and Oxo Ligand Presence: Structural Analysis

While the fundamental geometry is octahedral, distortions are common in such complexes. rsc.org The presence of the doubly bonded oxo ligand (Ti=O) and the chelation of the acetylacetonate ligands can cause deviations from a perfect octahedral symmetry. rsc.orgaps.org The strong Ti=O bond can influence the lengths and angles of the other bonds in the coordination sphere.

X-ray diffraction analysis is a primary method for determining the precise bond lengths and angles, revealing the extent of these distortions. rsc.orgresearchgate.net For instance, in related titanium(III) acetylacetonate complexes like Ti(acac)₃, variations in Ti-O bond lengths have been attributed to the Jahn-Teller effect. wikipedia.org While this compound is a Ti(IV) complex and not subject to the same Jahn-Teller distortions, the principle of structural distortion due to ligand field effects remains relevant.

Oligomerization and Polymeric Structures involving Titanium-Oxo Bridges

In the solid state, this compound can exist in more complex forms beyond a simple monomeric unit. This is due to the tendency of the titanium-oxo group to form bridges between titanium centers.

Characterization of Dinuclear Ti-O-Ti Units in Solid-State Architectures

X-ray crystallography has revealed that this compound can exist as a dinuclear species in the solid state, featuring two Ti-O-Ti bridges. unipi.it This dimerization results from the sharing of oxo ligands between two titanium centers. The formation of these dinuclear structures is a common feature in the chemistry of oxo-titanium complexes, driven by the thermodynamic stability of the Ti-O-Ti linkage. psu.edu

Formation of Extended Titanium-Oxo Networks

Under certain conditions, such as through hydrolysis of related precursors, extended titanium-oxo networks can form. researchgate.net For example, the partial hydrolysis of certain cis-dialkoxy-bis(acetylacetonato)titanium(IV) complexes has been shown to yield trinuclear titanoxane structures containing a six-membered Ti₃O₃ ring. researchgate.net These extended structures are precursors to the formation of titanium dioxide (TiO₂), a material with significant industrial applications. nih.govmdpi.com The controlled hydrolysis of titanium acetylacetonate complexes is a key step in sol-gel processes used to prepare TiO₂ films and nanoparticles. researchgate.netresearchgate.net

Electronic Structure and Bonding Analysis of this compound

The electronic structure of this compound is central to understanding its properties and reactivity. The titanium(IV) center has an electron configuration of [Ar]3d⁰. americanelements.com The bonding within the complex involves the donation of electron pairs from the oxygen atoms of the acetylacetonate and oxo ligands to the empty d-orbitals of the titanium(IV) ion.

Theoretical and Computational Approaches for Electronic Structure (e.g., Density Functional Theory Studies on Ligand Geometry and Bandgap Tuning)

Theoretical and computational methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and bonding of transition metal complexes like this compound. deepdyve.com These first-principles calculations are instrumental in describing the system's energetics, electronic configuration, and structural parameters. deepdyve.com While DFT has been highly successful, modeling transition metal systems presents challenges due to the complex electronic interactions arising from the partially filled 3d orbitals of the metal center. deepdyve.com

Furthermore, DFT is a key tool for investigating and predicting how the electronic properties, such as the energy bandgap, can be tuned. The bandgap, or the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a critical parameter that governs the material's optical and electronic behavior. Research on related heteroleptic titanium derivatives has shown that modifying the acetylacetonate ligand, for instance by adding different substituent groups at the γ-position, can significantly impact the electronic structure and thermal stability. researchgate.net This principle of ligand modification is central to bandgap engineering, allowing for the rational design of materials with tailored properties for specific applications. researchgate.net By computationally modeling the effects of various functional groups on the acac ligand, researchers can predict changes in the HOMO-LUMO gap of the entire complex.

Table 1: Illustrative DFT Data on Ligand Substitution Effects in Titanium Acetylacetonate Complexes This table is a conceptual representation based on findings from related complexes, illustrating the principles of bandgap tuning.

Substituent on acac LigandPredicted Effect on Ligand GeometryPredicted Effect on HOMO-LUMO GapRationale
Electron-Withdrawing Group (e.g., -NO₂)Minor changes in Ti-O bond lengths; potential distortion of the chelate ring.DecreaseLowers the energy of ligand-based molecular orbitals, narrowing the gap. researchgate.net
Electron-Donating Group (e.g., -CH₃)Minor changes in Ti-O bond lengths; potential distortion of the chelate ring.IncreaseRaises the energy of ligand-based molecular orbitals, widening the gap. researchgate.net
Halogen (e.g., -Cl, -Br)Slight elongation of bonds within the acac ring due to inductive effects.Variable; depends on inductive vs. mesomeric effects.Halogens can have complex electronic influences on the ligand's orbital energies. researchgate.net

Spectroscopic Probes of Electronic States and Coordination Environment (e.g., Ti L₂,₃-edge Near-Edge X-ray Absorption Fine Structures)

Spectroscopic techniques are essential for experimentally validating the theoretical models of electronic structure and for directly probing the coordination environment of the titanium center in this compound. Among the most powerful methods for this purpose is Ti L₂,₃-edge Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES). unibo.itrsc.org

This technique provides detailed information about the unoccupied electronic states of the material. rsc.org It involves exciting an electron from the titanium 2p core level into empty Ti 3d orbitals. unibo.itresearchgate.net The resulting spectrum shows two main sets of features corresponding to the spin-orbit splitting of the 2p level: the L₃-edge (from 2p₃/₂) and the L₂-edge (from 2p₁/₂). researchgate.net In a coordination complex, the degeneracy of the Ti 3d orbitals is lifted by the ligand field. For instance, in an octahedral-like environment, the 3d orbitals split into lower-energy t₂g and higher-energy e_g sets. unibo.itresearchgate.net The Ti L₂,₃-edge NEXAFS spectrum will therefore exhibit distinct peaks corresponding to transitions into these t₂g and e_g orbitals. unibo.it

The precise energy, intensity, and lineshape of these spectral features serve as a sensitive fingerprint of the titanium atom's oxidation state (typically Ti⁴⁺) and its local coordination geometry. upmc.fr Studies on various titanium oxides and titanate glasses have demonstrated that the number, position, and relative intensity of the L-edge peaks can unambiguously distinguish between different coordination numbers, such as four-, five-, and six-fold coordination. upmc.fr For example, the splitting of the e_g-related peaks in the L₃-edge can differ significantly between amorphous and crystalline phases, or between different polymorphs like anatase and rutile, reflecting changes in the local symmetry and long-range order. researchgate.net Therefore, Ti L₂,₃-edge NEXAFS is an invaluable tool for elucidating the precise square pyramidal or distorted octahedral environment of the titanium atom in this compound.

Table 2: Interpretation of Ti L₂,₃-edge NEXAFS Spectral Features This table summarizes the general interpretation of spectral features in Ti L-edge NEXAFS for titanium-oxygen compounds.

Spectral RegionPeak AssignmentElectronic TransitionInformation Derived
L₃-edge (~458-463 eV)t₂g featuresTi 2p₃/₂ → 3d (t₂g)Probes the lower-energy, non-bonding or π-bonding d-orbitals. unibo.itresearchgate.net
L₃-edge (~461-466 eV)e_g featuresTi 2p₃/₂ → 3d (e_g)Probes the higher-energy, σ-antibonding d-orbitals. Splitting and intensity are highly sensitive to coordination geometry. researchgate.netupmc.fr
L₂-edge (~468-475 eV)t₂g featuresTi 2p₁/₂ → 3d (t₂g)Corresponds to the L₃ t₂g features, but broadened and at higher energy due to spin-orbit coupling. unibo.itresearchgate.net
L₂-edge (~471-478 eV)e_g featuresTi 2p₁/₂ → 3d (e_g)Corresponds to the L₃ e_g features, providing complementary information on the unoccupied d-states. unibo.itresearchgate.net

Synthetic Methodologies for Bis Acetylacetonato Titanium Oxide and Its Derivatives

Advanced and Controlled Synthesis Strategies

Mechanochemical Activation for Polymerization and Synthesis of Macromolecular Organotitanium Compounds

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a solvent-free and often more efficient alternative to traditional solution-based synthesis. nih.govrsc.org This approach is particularly relevant for polymerization and creating large, complex organotitanium structures.

Mechanochemical methods, such as high-intensity ball milling, can activate latent catalysts and enable the synthesis of materials directly from solid-state precursors. rsc.orgrsc.org This process involves the repeated grinding of reactants, where the mechanical energy input facilitates bond cleavage and formation, often at room temperature. researchgate.netyoutube.com This avoids the need for bulk solvents, which simplifies product purification and reduces hazardous waste. youtube.com

In the context of titanium compounds, mechanochemical activation can be used to initiate polymerization reactions. While research on the direct mechanochemical activation of bis(acetylacetonato)titanium oxide for polymerization is specific, the principles are drawn from the broader field of mechanocatalysis. rsc.org The force applied during milling can deform and break chemical bonds, activating the titanium center to catalyze polymerization of monomers. This technique has been explored for the synthesis of various metal-organic frameworks and macromolecular cages, demonstrating its potential for creating complex, large-scale structures. rsc.orgresearchgate.net

The advantages of mechanochemical synthesis are summarized below:

FeatureDescription
Solvent-Free Reactions are typically conducted in the solid state, eliminating the need for potentially toxic and difficult-to-recycle organic solvents. rsc.org
Energy Efficiency By avoiding the need for heating and solvent recovery, mechanochemistry can significantly reduce energy consumption. researchgate.net
Novel Reactivity Mechanical force can unlock reaction pathways that are not accessible in solution, enabling the synthesis of unique molecules and materials. nih.gov
Rapid Synthesis Reaction times can be significantly shorter compared to conventional methods. researchgate.net

This method holds promise for the synthesis of macromolecular organotitanium compounds by enabling the controlled assembly of titanium-containing building blocks into larger, polymeric structures.

Derivatization for Enhanced Solubility: Glycol Ether Modifications and Their Synthesis

A significant challenge in applying titanium acetylacetonate (B107027) complexes is their limited solubility in certain systems, particularly in water. To overcome this, the core molecule can be chemically modified, or derivatized. A key strategy is the introduction of glycol ether or polyglycol ether groups to the central titanium atom. google.com

The synthesis of these derivatives typically involves the reaction of a titanium(IV) dialkoxy-bis-acetylacetonate, such as diisopropoxy-bis(acetylacetonato)titanium, with a suitable glycol ether. google.com The process is an ester exchange reaction where one or both of the alkoxy groups (e.g., isopropoxy groups) on the titanium complex are replaced by the glycol ether moiety. google.com

The general synthetic procedure is as follows:

The starting material, often a titanium(IV) dialkoxy-bis-acetylacetonate, is mixed with the desired glycol ether or polyglycol ether. google.com

The mixture is heated, typically to temperatures above 40°C. google.com

The alcohol formed during the reaction (e.g., isopropanol), along with any alcohol used as a solvent, is distilled off, often under vacuum, to drive the reaction to completion. google.com

This modification results in new titanium acetylacetonate compounds containing one or two glycol ether groups. These derivatives exhibit significantly improved water solubility. Solutions of these modified chelates in glycol ethers can be diluted with water to low concentrations (e.g., below 5% by weight) without causing the precipitation or turbidity that plagues their unmodified counterparts. google.comgoogle.com This enhanced stability in aqueous solutions is crucial for applications requiring dilute, stable formulations. google.com

PrecursorReactantKey Process StepProduct Feature
Diisopropoxy-bis(acetylacetonato)titanium google.comGlycol ether or Polyglycol ether google.comHeating and vacuum distillation of alcohol byproduct google.comEnhanced water solubility and stability in dilute aqueous solutions google.comgoogle.com
Tetraalkoxy titanate(IV) google.comAcetylacetone (B45752) and Triethanolamine in the presence of glycol ether google.comHeating to distill off alcohol google.comStable, water-dilutable solutions google.com

Purification and Yield Optimization Techniques in this compound Synthesis

Achieving high purity and yield is critical for the practical application of this compound. This requires strategies to maximize reaction efficiency and minimize side reactions and product degradation.

Strategies for Increasing Reaction Yields and Efficiency (e.g., Solvent Recycling, Ultrasound-Assisted Mixing)

Optimizing yield and efficiency involves refining reaction conditions and implementing sustainable process technologies. Key strategies include the use of ultrasound and the recycling of solvents.

Ultrasound-Assisted Mixing: The application of ultrasonic irradiation is a powerful method for process intensification in chemical synthesis. mdpi.com When applied to the synthesis of titanium-based materials, ultrasound can significantly improve reaction outcomes. The acoustic cavitation generated by ultrasound—the formation, growth, and collapse of microscopic bubbles—creates localized hot spots with extreme temperatures and pressures, leading to enhanced mixing and reactivity. mdpi.com

Studies on the synthesis of titanium dioxide-based catalysts have shown that using ultrasound irradiation can lead to a dramatic reduction in particle size and a more uniform morphology compared to conventional stirring methods. mdpi.com For instance, an ultrasound-assisted synthesis of a catalyst complex yielded particles with a size of approximately 31 µm, whereas the conventionally prepared catalyst had particles around 806 µm. mdpi.com This enhancement of surface area can improve catalytic activity and reaction rates. The optimal power and duration of sonication are key parameters to control for achieving the desired product characteristics. mdpi.comnih.gov

Solvent Recycling: In large-scale chemical production, the cost and environmental impact of solvents are significant concerns. acs.org Solvent recycling is a crucial green chemistry principle that addresses these issues. condorchem.com Protocols based on distillation or membrane filtration can be used to recover and reuse solvents from the reaction mixture. acs.orgcondorchem.comacs.org

Mitigation of Undesired Ligand Degradation and Particle Aggregation during Synthetic Processes

During the synthesis of this compound, two common challenges are the degradation of the acetylacetonate ligand and the aggregation of the resulting particles.

Ligand Degradation: The acetylacetonate ligand can be susceptible to degradation, primarily through hydrolysis. The presence of water can lead to the breakdown of the chelate structure. researchgate.net Thermal decomposition studies of related compounds, like titanium(IV) bis(acetylacetonate) diisopropoxide, show that at elevated temperatures, the ligands can decompose, releasing byproducts such as acetylacetone, acetone (B3395972), and acetic acid. researchgate.net To mitigate this, syntheses are often performed under anhydrous conditions, and reaction temperatures are carefully controlled.

Particle Aggregation: The synthesized particles have a natural tendency to agglomerate or aggregate to minimize surface energy. This can be detrimental to applications where a high surface area or a stable dispersion is required. mdpi.com The control of particle aggregation is a critical aspect of synthesis.

Several factors influence the stability of the nanoparticles in suspension, including pH and the presence of surface-modifying agents. nih.gov For titanium dioxide nanoparticles synthesized in acidic conditions, the particles are positively charged and stable. nih.gov However, changes in pH or the introduction of certain organic molecules can neutralize this surface charge, leading to destabilization and aggregation. nih.gov Strategies to prevent aggregation include:

pH Control: Maintaining the pH of the solution at a level that ensures a high surface charge on the particles, leading to electrostatic repulsion. nih.gov

Use of Surfactants/Dispersants: Adding agents that adsorb to the particle surface, creating a protective layer that provides steric hindrance to prevent particles from coming into close contact. mdpi.com

Controlled Reaction Conditions: Techniques like emulsion synthesis can confine particle formation within droplets, limiting their growth and aggregation. mdpi.com

By carefully managing these parameters, it is possible to produce stable, well-dispersed nanoparticles of this compound.

Reactivity and Reaction Mechanisms of Bis Acetylacetonato Titanium Oxide

Hydrolysis and Condensation Pathways

The transformation of bis(acetylacetonato)titanium oxide into titanium oxide networks is governed by hydrolysis and condensation reactions. The presence of the chelating acetylacetonate (B107027) ligands significantly moderates the reactivity of the titanium center compared to more labile precursors like titanium alkoxides. This "method of chelating" forms a less hydrolysable complex, which retards the coarsening rate of nanocrystallites during synthesis and allows for more controlled material formation. researchgate.net Studies on related titanium complexes modified with acetylacetone (B45752) show that the ligand's presence leads to more stable precursors that are less reactive toward hydrolysis and condensation. elsevierpure.com

The initial step in forming a titanium-oxygen-titanium (Ti-O-Ti) network from a titanium precursor in the presence of water is hydrolysis. This involves the nucleophilic attack of water on the electrophilic titanium center. For related titanium complexes, this leads to the substitution of a ligand with a hydroxyl group.

Following hydrolysis, the condensation process begins, which can proceed through two primary mechanisms: olation and oxolation. Olation involves the reaction between two titanium centers, where at least one bears a hydroxyl group. A bridging hydroxide (B78521) is formed, creating a Ti-(μ-OH)-Ti bond and eliminating a water molecule. This process is a critical step in the initial polymerization of titanium species in solution, leading to the formation of oligomeric structures. For similar β-diketonato titanium complexes, hydrolysis has been shown to produce μ-oxo-bridged dimers, indicating a pathway involving the formation and subsequent condensation of hydroxylated intermediates. up.ac.za

Oxolation is a subsequent condensation step that typically follows olation. It involves the conversion of bridging hydroxyl (μ-OH) groups into more stable oxo (μ-O) bridges through the elimination of a water molecule. This process is fundamental to the formation of the extended, inorganic Ti-O-Ti network that constitutes the backbone of titanium dioxide. The controlled rate of hydrolysis and condensation afforded by the stable acetylacetonate ligands allows for the directed and ordered growth of these networks, facilitating the formation of crystalline phases composed of TiO₆ octahedra.

Redox Chemistry of Titanium(IV) in this compound

The titanium center in this compound exists in the +4 oxidation state. This species can undergo both oxidation and reduction reactions under specific conditions, which are crucial for its application in materials synthesis.

This compound serves as a key precursor for synthesizing titanium dioxide (TiO₂), particularly for photocatalytic applications. The conversion is typically achieved through oxidation, most commonly via thermal decomposition (calcination) in an oxygen-containing atmosphere. During this process, the organic acetylacetonate ligands are burned off, and the titanium center is integrated into a stable titanium dioxide lattice.

Detailed thermal analysis of related titanium acetylacetonate complexes reveals a multi-step decomposition process. The process involves the initial loss of any residual water, followed by the intensive evolution of acetylacetone, acetone (B3395972), acetic acid, carbon monoxide, and carbon dioxide at elevated temperatures, resulting in the formation of crystalline TiO₂. researchgate.net

Table 1: Conditions for Oxidation of Titanium Acetylacetonate Precursors

Reaction TypeReagents/ConditionsMajor Product
OxidationO₂, 300–500°CTiO₂

This data is based on typical conditions for converting titanium precursors to TiO₂.

Under strongly reducing conditions, the titanium(IV) center in this compound can be reduced to titanium metal (Ti). This transformation requires potent reducing agents, such as hydrogen gas (H₂), typically at high temperatures. The reaction involves the reduction of Ti(IV) to Ti(0) alongside the decomposition and removal of the acetylacetonate ligands.

Table 2: Conditions for Reduction of this compound

Reaction TypeReagents/ConditionsMajor Product
ReductionH₂, high temperatureTi metal

This data describes the general conditions for the reduction of the compound.

Ligand Exchange and Substitution Reactions

The acetylacetonate ligands in this compound are labile and can be substituted or exchanged with other ligands, enabling the synthesis of new titanium complexes. These reactions are often driven by thermodynamic factors and can involve the selective interchange of ligands between different metal centers. unipi.it

Research has shown that this compound reacts with various metal halides. For instance, reaction with titanium(IV) halides like TiCl₄ or TiF₄ in dichloromethane (B109758) results in a ligand exchange that produces dichlorobis(acetylacetonato)titanium(IV) (Ti(acac)₂Cl₂) or its fluorine analog and titanium oxyhalides. unipi.itnih.gov

Furthermore, reactions with high-valent metal halides from other groups, such as niobium pentachloride (NbCl₅) or tantalum pentafluoride (TaF₅), lead to both ligand exchange and oxygen transfer. The reaction with NbCl₅ yields [NbO(acac)Cl₂]ₓ and a titanium chloride complex. unipi.itnih.gov The reaction with TaF₅ can produce Ti(acac)₂F₂ and TaOF₃, with an intermediate species, [TaF₄{OTi(acac)₂}₂][TaF₆], being intercepted, suggesting a mechanism initiated by the formation of an oxido-bridged adduct. unipi.itnih.gov

Table 3: Examples of Ligand Exchange Reactions

ReactantsProductsReference
TiO(acac)₂ + TiCl₄Ti(acac)₂Cl₂ + TiOCl₂ unipi.itnih.gov
TiO(acac)₂ + TiF₄Ti(acac)₂F₂ + TiOF₂ unipi.itnih.gov
TiO(acac)₂ + NbCl₅[NbO(acac)Cl₂]ₓ + Ti₂(acac)₂(μ-Cl)₂Cl₄ unipi.itnih.gov
TiO(acac)₂ + TaF₅Ti(acac)₂F₂ + TaOF₃ unipi.itnih.gov

Lability of Acetylacetonate Ligands and Their Replacement by Diverse Ligands

The acetylacetonate ligands in this compound are labile, meaning they can be readily exchanged or replaced by other ligands. nih.gov This lability is fundamental to the compound's utility as a precursor for synthesizing novel titanium complexes. The two bidentate acac ligands are bound to the titanium center through their oxygen atoms, forming stable six-membered chelate rings. nih.gov However, these coordination bonds can be broken, allowing for substitution reactions with various incoming ligands. This property is exploited in the design of new materials and catalysts, where modifying the ligand sphere around the titanium atom can tune its electronic and steric properties for specific applications. For instance, the replacement of acac ligands with other functional groups can enhance solubility or alter catalytic activity.

Halogenation with Titanium Halides and Subsequent Titanium Oxyhalide Formation

This compound readily reacts with titanium tetrahalides (TiX₄, where X = F, Cl), leading to a ligand exchange process. In these reactions, the acetylacetonate ligands are partially replaced by halide ions, and an oxo group is transferred, resulting in the formation of bis(acetylacetonate)titanium dihalides and titanium oxyhalides. nih.govdocumentsdelivered.com

A representative reaction with titanium tetrachloride (TiCl₄) proceeds as follows: TiO(acac)₂ + TiCl₄ → Ti(acac)₂Cl₂ + TiOCl₂ nih.gov

This reaction demonstrates a selective interchange of ligands between the two titanium centers, providing a synthetic route to both halo-acetylacetonato complexes and titanium oxyhalides. documentsdelivered.com

Table 1: Products of Halogenation Reactions

ReactantsProductsReaction Type
TiO(acac)₂ + TiCl₄Ti(acac)₂Cl₂ + TiOCl₂Ligand Exchange/Halogenation
TiO(acac)₂ + TiF₄Ti(acac)₂F₂ + TiOF₂Ligand Exchange/Halogenation

Interactions with High-Valent Metal Halides: Oxygen Transfer and Inter-Metal Ligand Exchange Processes

The interaction of this compound with halides of high-valent metals, such as niobium pentachloride (NbCl₅) and tantalum pentafluoride (TaF₅), showcases more complex reactivity involving oxygen transfer and ligand exchange between the different metal centers. documentsdelivered.com These reactions are driven by thermodynamic factors and represent novel pathways for the synthesis of various halo-acetylacetonato or oxido-halide complexes. documentsdelivered.com

The reaction with NbCl₅ results in the formation of [NbO(acac)Cl₂]ₓ and Ti₂(acac)₂(μ-Cl)₂Cl₄. documentsdelivered.com In the case of TaF₅, the reaction yields Ti(acac)₂F₂ and TaOF₃, and an intermediate species, [TaF₄{OTi(acac)₂}₂][TaF₆], has been identified. nih.govdocumentsdelivered.com These transformations are believed to be initiated by the formation of an oxido-bridged adduct between the titanium and the other high-valent metal. documentsdelivered.com

Table 2: Reaction Products with High-Valent Metal Halides

Reactant 1Reactant 2Key ProductsReaction Mechanism
TiO(acac)₂NbCl₅[NbO(acac)Cl₂]ₓ, Ti₂(acac)₂(μ-Cl)₂Cl₄Oxygen Transfer, Ligand Exchange
TiO(acac)₂TaF₅Ti(acac)₂F₂, TaOF₃, [TaF₄{OTi(acac)₂}₂][TaF₆]Oxygen Transfer, Ligand Exchange

Thermal Decomposition Mechanisms of this compound

The thermal decomposition of this compound is a critical process, particularly in its application as a precursor for the synthesis of titanium dioxide (TiO₂) materials. The degradation occurs in a series of steps, leading to the formation of titania and the evolution of various gaseous byproducts.

Multi-Step Decomposition Pathways and Identification of Evolved Gaseous Species

Thermogravimetric analysis (TGA) reveals that the thermal degradation of this compound is a multi-step process. Studies on related acetylacetonate-modified titanium precursors provide a detailed picture of the gaseous species evolved at different temperature ranges. researchgate.netresearchgate.netakjournals.com The decomposition pathway involves the initial loss of adsorbed water, followed by the breakdown of the acetylacetonate ligands and subsequent oxidation of the organic fragments.

One study details a five-step decomposition pathway for TiO(acac)₂ in the temperature range of 25–700°C.

Table 3: Thermal Decomposition Steps of this compound

StepTemperature Range (°C)Evolved Gaseous SpeciesMass Loss (%)
125–120H₂O5.2
2120–245Acetylacetone (C₅H₈O₂)32.1
3245–270Acetone, Acetic acid15.3
4270–530CO, CO₂~5.0
5>530Further oxidation of carbon residues~4.9

Data adapted from related studies of similar compounds and may represent a typical decomposition profile. researchgate.net

Evolved gas analysis (EGA) coupled with techniques like Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS) confirms the release of water at lower temperatures (<120°C), followed by acetylacetone, acetone, and acetic acid at intermediate temperatures (up to ~320°C), and finally carbon dioxide at higher temperatures (up to ~560°C). researchgate.netakjournals.com

Influence of Thermal Decomposition on the Structural Evolution and Properties of Derived Materials

The conditions under which thermal decomposition is carried out have a profound impact on the structural and physical properties of the resulting titanium dioxide material. The calcination temperature, atmosphere, and heating rate are key parameters that determine the final phase composition (anatase, rutile, or a mixture), crystallinity, particle size, and surface area of the TiO₂.

For instance, calcination at temperatures between 300-500°C typically leads to the formation of the anatase phase of TiO₂, which is often desired for photocatalytic applications. Higher temperatures can promote the transformation to the more thermodynamically stable rutile phase. The decomposition of the organic ligands creates porosity within the material, and controlling the process allows for the tuning of the surface area, which is a critical factor for catalytic and photocatalytic efficiency. The complete removal of carbonaceous residues, which occurs at higher temperatures, is also essential for obtaining pure TiO₂. researchgate.net

Lewis Acidity and Catalytic Reactivity in Organic Transformations

The titanium(IV) center in this compound is electron-deficient and acts as a Lewis acid. This Lewis acidity is the foundation of its catalytic activity in a variety of organic transformations. The compound can activate substrates by coordinating to lone pairs of electrons on heteroatoms like oxygen.

This compound has been demonstrated to be an effective and water-tolerant catalyst for direct esterification reactions between carboxylic acids and alcohols. nih.govdocumentsdelivered.com Its catalytic activity is attributed to its amphoteric nature, where the Lewis acidic titanium center activates the carboxylic acid, while the in-situ formed carboxylate group can act as a Brønsted base. researchgate.net

The compound also serves as an efficient heterogeneous catalyst for transesterification and alcoholysis reactions. For example, it has been successfully used in the alcoholysis of polyethylene (B3416737) terephthalate (B1205515) (PET) to produce bis(hydroxyethyl) terephthalate (BHET), a key monomer for recycling. rsc.org Furthermore, it shows catalytic activity in the epoxidation of olefins, such as the epoxidation of limonene (B3431351) when grafted onto a silica (B1680970) support. alfa-chemistry.com While vanadium-based acetylacetonate complexes are more commonly cited for epoxidation, titanium complexes also exhibit this reactivity. nih.gov

Table 4: Catalytic Applications of this compound

Organic TransformationSubstratesRole of TiO(acac)₂Key Finding
EsterificationCarboxylic acids, AlcoholsLewis Acid/Amphoteric CatalystEfficient and water-tolerant catalysis. nih.govdocumentsdelivered.com
AlcoholysisPolyethylene terephthalate (PET), Ethylene (B1197577) GlycolHeterogeneous CatalystHigh yield of BHET for PET recycling. rsc.org
EpoxidationOlefins (e.g., Limonene)Lewis Acid CatalystActive for epoxidation, especially when supported. alfa-chemistry.com

Enhancement of Reducibility through Lewis Acid Coordination in Catalytic Cycles

The reactivity of this compound in catalytic cycles can be significantly influenced by its interaction with Lewis acids. This coordination enhances the compound's reducibility, a crucial factor in many catalytic processes, particularly those involving electron transfer steps.

Detailed electrochemical studies have demonstrated that the coordination of a strong Lewis acid to the oxo-titanium core facilitates the reduction of the titanium center. unipi.it This phenomenon is attributed to the electron-withdrawing nature of the Lewis acid, which polarizes the Ti-O bond and decreases the electron density at the titanium atom, thereby making it more susceptible to reduction.

Research involving the interaction of this compound, often represented by its empirical formula TiO(acac)₂, with the potent Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, has provided significant insights into this mechanism. unipi.it The formation of an adduct, [(C₆F₅)₃B-O-Ti(acac)₂], has been observed, where the Lewis acid coordinates to the oxo group of the titanium complex. unipi.it

The enhancement of reducibility is quantitatively supported by electrochemical data. Cyclic voltammetry studies reveal a significant shift in the reduction potential of TiO(acac)₂ to a less negative value upon coordination with B(C₆F₅)₃. unipi.it This indicates that the adduct is more easily reduced than the free TiO(acac)₂.

Table 1: Electrochemical Reduction Potentials

Compound Reduction Potential (V vs. FeCp₂⁺/FeCp₂) Reversibility
TiO(acac)₂ -1.79 Reversible
[(C₆F₅)₃B-O-Ti(acac)₂] -0.57 Reversible

Data sourced from electrochemical studies in CH₂Cl₂/[NⁿBu₄][PF₆] solution. unipi.it

The data clearly illustrates that the coordination of B(C₆F₅)₃ to the oxo group in TiO(acac)₂ makes the titanium center significantly more electrophilic and thus easier to reduce. This principle of enhancing reducibility through Lewis acid coordination is a key strategy in designing and optimizing catalytic cycles that utilize this compound or related metal-oxo complexes as catalysts or catalyst precursors. The formation of such adducts can be a critical step in activating the catalyst for subsequent reactions, such as oxygen atom transfer. unipi.it

Spectroscopic and Analytical Characterization Methodologies for Bis Acetylacetonato Titanium Oxide

Vibrational Spectroscopy for Ligand Coordination Confirmation

Vibrational spectroscopy is a cornerstone in the characterization of metal acetylacetonate (B107027) complexes, providing direct evidence of ligand coordination to the titanium center.

Fourier Transform Infrared (FT-IR) Spectroscopy: Diagnostic C=O and Ti-O Stretching Vibrations

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in confirming the coordination of the acetylacetonate ligand to the titanium ion. The chelation of the ligand to the metal center results in a delocalized π-system within the chelate ring, which significantly alters the vibrational frequencies of the carbonyl (C=O) and metal-oxygen (Ti-O) bonds compared to the free ligand.

In studies of titanium dioxide modified with acetylacetone (B45752) (TiO2acac), the FT-IR spectrum shows distinct bands that are diagnostic of this coordination. The bands corresponding to the carbonyl groups are particularly informative. The asymmetric and symmetric stretching vibrations of the C=O groups coordinated to the Ti⁴⁺ ion in the enolate form are observed at approximately 1580 cm⁻¹ and 1430 cm⁻¹, respectively. cnr.it The absence of bands around 1700 cm⁻¹, which would be characteristic of the free keto form of acetylacetone, confirms the bidentate chelation of the ligand. cnr.it

Furthermore, bands in the lower frequency region of the spectrum provide evidence of the Ti-O bond formation. Stretching vibrations corresponding to the Ti-O bonds are typically observed in the range of 450–600 cm⁻¹. Additionally, bands at 1360 cm⁻¹ and 1284 cm⁻¹ have been attributed to C-O stretching and a combination of other stretching modes within the coordinated ligand. cnr.it

Table 1: Diagnostic FT-IR Bands for Bis(acetylacetonato)titanium Oxide

Vibrational Mode Wavenumber (cm⁻¹) Reference
Asymmetric C=O Stretch 1580 cnr.it
Symmetric C=O Stretch 1430 cnr.it
C-O Stretch 1360 cnr.it
Combined Stretching Modes 1284 cnr.it
Ti-O Stretch 450-600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the molecular structure and the chemical environment of the acetylacetonate ligands in solution.

¹H and ¹³C NMR Chemical Shift Analysis for Structural Assignment

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the identity and purity of this compound. The chemical shifts of the protons and carbons in the acetylacetonate ligand provide a fingerprint of the compound's structure.

In ¹H NMR spectra of this compound, the methyl protons of the acetylacetonate ligands typically appear in the region of δ 1.9–2.1 ppm. The methine proton, located on the central carbon of the chelate ring, also gives a characteristic resonance.

Table 2: Representative NMR Chemical Shifts for Titanium Acetylacetonate Complexes

Nucleus Functional Group Chemical Shift (δ, ppm) Compound Reference
¹H Methyl (CH₃) 1.9-2.1 This compound
¹³C Methyl (CH₃) 25.4, 26.3 cis-Dichlorobis(acetylacetonato)titanium(IV)
¹³C Carbonyl (C=O) 190.1, 193.6 cis-Dichlorobis(acetylacetonato)titanium(IV)
¹³C Methine (CH) 109.2 cis-Dichlorobis(acetylacetonato)titanium(IV)

Solid-State NMR Techniques (e.g., ³¹P Magic Angle Spinning NMR for Phosphonate (B1237965) Derivatives)

Solid-state NMR techniques are particularly useful for characterizing insoluble derivatives or for studying materials where the titanium complex is grafted onto a solid support. For phosphonate derivatives of titanium complexes, ³¹P Magic Angle Spinning (MAS) NMR is a key analytical method. This technique provides information about the binding modes of the phosphonate groups to the titanium centers.

It is generally accepted that mono-, bi-, and tridentate Ti-O-P binding modes can be distinguished by their ³¹P NMR chemical shifts, which typically appear in a chemical shift window between -10 and 40 ppm. researchgate.net The covalent coupling of the phosphorus nuclei to the titania surface via P-O-Ti bonds leads to an upfield shift and significant peak broadening due to the various chemical environments and hindered mobility of the phosphonate linkers. researchgate.net

X-ray Diffraction (XRD) for Crystalline Phase and Structural Analysis

X-ray diffraction (XRD) is the primary technique for determining the crystalline structure and phase composition of solid materials, including this compound and its thermal decomposition products.

Crystalline Phase Identification (Anatase/Rutile) and Crystallinity Assessment

When this compound is used as a precursor for the synthesis of titanium dioxide (TiO₂), XRD is crucial for identifying the resulting crystalline phases, primarily anatase and rutile. The diffraction pattern is unique to each phase, allowing for their unambiguous identification.

The most intense diffraction peak for the anatase phase is the (101) reflection, which appears at a 2θ value of approximately 25.3°. chalcogen.roscialert.net For the rutile phase, the most intense peak is the (110) reflection, found at a 2θ value of about 27.4°. chalcogen.ro The sharpness and intensity of the diffraction peaks also provide an assessment of the material's crystallinity, with sharper peaks indicating a higher degree of crystalline order. The relative amounts of anatase and rutile in a mixed-phase sample can be quantified by comparing the intensities of their respective diffraction peaks. researchgate.net

Table 3: Characteristic XRD Peaks for TiO₂ Phases

Crystalline Phase Miller Indices (hkl) Approximate 2θ (°) (Cu Kα) Reference
Anatase (101) 25.3 chalcogen.roscialert.net
Rutile (110) 27.4 chalcogen.ro

Crystallite Size Determination through Diffraction Peak Analysis

X-ray diffraction (XRD) is a fundamental technique for determining the crystalline phases and estimating the crystallite size of materials. For this compound and its derivatives, XRD patterns can confirm the presence of crystalline phases such as anatase or rutile in the resulting titanium dioxide after calcination. The average crystallite size of these materials can be estimated from the broadening of the diffraction peaks using the Scherrer equation. scite.aiijsrst.com

Scherrer Equation:

The Scherrer equation is given by:

D = Kλ / (β cosθ)

Where:

D is the mean size of the crystalline domains.

K is a dimensionless shape factor, typically around 0.9. wikipedia.org

λ is the X-ray wavelength.

β is the line broadening at half the maximum intensity (FWHM) in radians.

θ is the Bragg angle. wikipedia.org

By analyzing the FWHM of a specific diffraction peak, researchers can calculate the average crystallite size. For instance, in studies of TiO₂ nanoparticles derived from titanium precursors, the Scherrer equation is commonly applied to the most intense peak of the anatase phase (around 2θ = 25.3°) to determine the crystallite size. ijsrst.com It is important to note that factors such as instrumental broadening and lattice strain can also contribute to peak broadening and should be considered for accurate size determination. wikipedia.organl.gov

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Although obtaining suitable single crystals of this compound can be challenging, the structural analysis of related titanium acetylacetonate complexes provides valuable insights. For example, the structure of titanium bis(acetylacetonato)dichloride, Ti(acac)₂Cl₂, has been determined to be an octahedral complex. wikipedia.org Such studies are crucial for understanding the bonding between the titanium atom and the acetylacetonate ligands, which dictates the compound's reactivity and properties. Electron diffraction has also emerged as a powerful technique for the structural analysis of micro-crystals of acetylacetonate complexes, especially when growing larger single crystals for X-ray analysis is difficult. jeol.comjeol.com

Thermal Analysis Techniques for Stability and Decomposition Studies

Thermal analysis techniques are indispensable for evaluating the thermal stability and decomposition behavior of this compound. These methods provide critical information for applications where the compound is used as a precursor for the synthesis of titanium dioxide materials.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Ligand Loss

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, revealing information about thermal stability and decomposition steps. Differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, indicating whether decomposition processes are endothermic or exothermic.

TGA of this compound typically shows a significant weight loss in the temperature range of 150°C to 550°C, which is attributed to the stepwise loss of the acetylacetonate ligands. researchgate.net The final residual mass corresponds to titanium dioxide (TiO₂). researchgate.net For instance, one study reported that Ti(IV) oxyacetylacetonate leaves a residue of 32% of its initial mass, with the maximum rate of mass decrease occurring at 253°C. researchgate.net The decomposition can occur in multiple steps, as indicated by distinct peaks in the differential thermogravimetry (DTG) curve. researchgate.net DSC curves can reveal whether these decomposition steps are endothermic or exothermic, providing further insight into the chemical reactions occurring.

Table 1: Thermal Decomposition Data for a Titanium(IV) bis(acetylacetonate) diisopropoxide derived powder (Sample 1)

StepTG Temperature Range (°C)Mass Loss (%)DTG max (°C)DTA peak (°C)
125–1242.08173 (endo)
2124–27737.1245243 (exo)
3277–4319.2349344 (exo)
4431–5344.2496495 (exo)
5534–6252.5585589 (exo)
Total 55.0

Data adapted from a study on a related titanium acetylacetonate complex. The decomposition profile of this compound is expected to show similar stages of ligand loss, though the specific temperatures and mass loss percentages may vary. researchgate.net

Evolved Gas Analysis Coupled with Spectroscopy (EGA-FTIR, EGA-Mass Spectrometry)

Evolved gas analysis (EGA) techniques, such as TGA coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS), provide real-time identification of the gaseous products released during thermal decomposition. researchgate.netmdpi.com This information is crucial for elucidating the decomposition mechanism of this compound.

Studies on related titanium acetylacetonate precursors have shown that the decomposition process involves the release of various volatile organic compounds. For example, in the thermal degradation of a titanium(IV) bis(acetylacetonate) diisopropoxide complex, EGA-FTIR and EGA-MS revealed the evolution of water at temperatures below 120°C, followed by the intensive release of acetylacetone around 245°C. researchgate.net At higher temperatures, acetone (B3395972) and acetic acid were detected, and finally, carbon monoxide and carbon dioxide were evolved at temperatures up to 530°C. researchgate.net These findings help to construct a detailed picture of the chemical transformations that occur as the precursor is converted to titanium dioxide.

Surface Area and Porosity Characterization (e.g., Brunauer-Emmett-Teller (BET) Surface Area Analysis)

The surface area and porosity of materials derived from this compound are critical parameters, especially in applications such as catalysis and photocatalysis. The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material based on the physical adsorption of a gas (typically nitrogen) on its surface.

TiO₂ synthesized from this compound can exhibit a high surface area, which is often desirable for enhancing its reactive properties. For example, TiO₂ derived from this compound can have a BET surface area in the range of 50–150 m²/g, depending on the synthesis conditions. The analysis of nitrogen adsorption-desorption isotherms can also provide information about the pore size distribution and pore volume of the material, often indicating a mesoporous structure. researchgate.net

Table 2: Typical Surface Properties of TiO₂ Derived from Titanium Precursors

ParameterTypical Value
BET Surface Area (m²/g)50 - 150
Pore Volume (cm³/g)Varies with synthesis
Average Pore Diameter (nm)Mesoporous range (e.g., ~5.6 nm) researchgate.net

These values are representative and can vary significantly based on the specific synthesis method and conditions used.

Electron Microscopy and Diffraction for Nanomaterial Morphology and Structure

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the morphology and structure of nanomaterials derived from this compound.

SEM provides high-resolution images of the surface topography of the material, revealing information about particle shape, size distribution, and agglomeration. TEM, on the other hand, allows for the imaging of the internal structure of the nanoparticles. High-resolution TEM (HRTEM) can even resolve the crystal lattice fringes, providing direct evidence of the crystalline nature of the material. Electron diffraction, often performed in conjunction with TEM, can be used to determine the crystal structure and phase of individual nanoparticles. jeol.com For instance, TEM studies on TiO₂ nanoparticles can confirm their size, which can then be correlated with the crystallite size determined by XRD. researchgate.net These techniques are essential for understanding how the synthesis parameters influence the final morphology and structure of the TiO₂ nanomaterials produced from the this compound precursor.

Transmission Electron Microscopy (TEM) for Nanostructure Visualization and Crystallinity

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure of materials at the nanoscale. For materials synthesized from or containing this compound, TEM provides direct imaging of particle size, shape, and the arrangement of crystalline domains.

When this compound is used as a precursor in the synthesis of titanium dioxide (TiO₂) nanoparticles, for example, TEM analysis is essential to confirm the morphology of the resulting nanomaterials. Researchers can observe whether the synthesis process has yielded spherical nanoparticles, nanorods, or other structures. The high-resolution capabilities of TEM (HR-TEM) can even reveal the lattice fringes of the crystalline TiO₂, allowing for the measurement of inter-planar distances which helps in identifying the crystal phase (e.g., anatase or rutile). researchgate.net While detailed TEM studies focusing specifically on the as-synthesized this compound powder are not extensively documented in the literature, the technique remains fundamental for characterizing the nanostructured materials derived from it.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is employed to investigate the surface topography and morphology of a material. It provides valuable information about the texture, shape, and size distribution of particles in a sample.

In the context of this compound, which is often a crystalline powder, SEM analysis reveals the macroscopic morphology of these crystals or agglomerates. ereztech.comsigmaaldrich.comchemicalbook.com One study reported the characterization of synthesized this compound using SEM, alongside other techniques like FT-IR and XRD, before its use as a catalyst. rsc.org Although the specific morphological details from that study were not provided, SEM would typically be used to assess the homogeneity of the powder, the general shape of the particles (e.g., granular, crystalline facets), and their size range. For materials science applications, where this compound is used as a coating or additive, SEM is critical for examining how it integrates with other materials and the resulting surface features of the final product.

Selected Area Electron Diffraction (SAED) for Crystalline Orientation

Selected Area Electron Diffraction (SAED) is a technique used in conjunction with TEM to determine the crystalline structure of a material. By directing the electron beam onto a specific area of the sample, a diffraction pattern is generated, which provides information about the crystal lattice.

The resulting SAED pattern consists of spots or rings, which correspond to the diffraction of electrons by the crystallographic planes of the material. For polycrystalline materials, the pattern appears as a series of concentric rings. The diameter of these rings can be measured to calculate the d-spacing (interplanar spacing) of the crystal lattice, which is characteristic of a specific crystalline phase. For instance, in studies of TiO₂ nanoparticles produced from titanium precursors, SAED patterns are used to confirm the polycrystalline nature and identify the dominant phase, such as anatase or rutile, by matching the observed d-spacings with known standards from crystallographic databases. researchgate.netresearchgate.net For a crystalline sample of this compound, SAED would be the definitive method to confirm its crystallinity and determine the lattice parameters of a single crystal or the polycrystalline nature of a powder sample.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Local Symmetry

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the electronic structure and local atomic environment of a specific element within a compound. The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, XAS at the titanium K-edge and L-edge is particularly insightful. The XANES region provides information on the oxidation state of the titanium atom and its coordination geometry (e.g., tetrahedral, octahedral). The shape and energy position of the absorption edge are sensitive to the formal oxidation state and the symmetry of the local environment.

Ti K-edge and L-edge XAS for Oxidation State and Coordination Environment Determination

The analysis of the Ti K-edge and L-edge XANES spectra is crucial for confirming the structural integrity of this compound. The compound features a central titanium(IV) ion in a stable, six-coordinate octahedral geometry.

Ti K-edge XANES: The pre-edge region of the Ti K-edge spectrum is particularly sensitive to the coordination environment. The intensity and energy position of pre-edge peaks arise from 1s to 3d electronic transitions. For a centrosymmetric coordination environment, such as a perfect octahedron, these transitions are dipole-forbidden and thus result in a very weak pre-edge peak. Any distortion from perfect octahedral symmetry leads to an increase in the intensity of this peak. The number of pre-edge peaks and their energy separation can provide detailed information on the local geometry. Studies on various titanium oxide compounds have established a clear correlation between the pre-edge peak features and the Ti coordination number (4, 5, or 6). wikipedia.org For this compound, the Ti(IV) center is expected to show a pre-edge feature consistent with a six-coordinate, near-octahedral environment. Furthermore, the energy of the main absorption edge shifts to higher values with an increasing oxidation state. A shift of about 3 eV is observed between Ti₂O₃ (Ti³⁺) and TiO₂ (Ti⁴⁺), allowing for precise determination of the titanium oxidation state. sigmaaldrich.com

Ti L-edge XAS: The Ti L-edge spectra involve transitions from the 2p core level to unoccupied 3d orbitals. These spectra are highly sensitive to the d-orbital splitting caused by the ligand field. The shape of the L-edge spectrum, particularly the splitting of the L₃ edge into t₂g and e_g features, is a direct probe of the coordination geometry and the oxidation state of titanium. sigmaaldrich.com For an octahedral Ti(IV) complex like this compound, the L-edge spectrum would exhibit characteristic features that confirm both the +4 oxidation state and the octahedral coordination by the acetylacetonate and oxo ligands.

Technique Information Obtained Expected Findings for this compound
Ti K-edge XANES Oxidation state, coordination number, local symmetryMain edge position confirms Ti(IV) state. Weak pre-edge peak confirms 6-coordinate, near-octahedral geometry.
Ti L-edge XAS Oxidation state, d-orbital splitting, coordinationSpectral shape and peak splitting are characteristic of a Ti(IV) ion in an octahedral ligand field.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior Analysis

Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the redox behavior of chemical compounds, providing information on the potentials at which oxidation and reduction processes occur and the stability of the resulting species.

While specific CV studies on this compound are not widely reported, the redox properties of other metal acetylacetonate complexes have been investigated. researchgate.net These studies show that metal(acac) complexes can undergo reversible or quasi-reversible redox reactions. For this compound, which contains a Ti(IV) center, a key question would be the potential at which the Ti(IV)/Ti(III) redox couple occurs. The Ti(IV) state is generally the most stable for titanium. Electrochemical reduction to Ti(III) would likely be an irreversible process under standard conditions, as Ti(III) species are highly reactive and sensitive to air. wikipedia.org

Advanced Applications and Research Directions in Materials Science and Catalysis

Role in Advanced Materials Synthesis

The compound's reactivity, particularly in hydrolysis and condensation reactions, makes it a valuable precursor for synthesizing a wide range of titanium-based materials.

Bis(acetylacetonato)titanium oxide is a key precursor for the fabrication of titanium dioxide (TiO₂) thin films, which are essential components in solar cells, photocatalysts, and gas sensors. smolecule.commtixtl.com Its utility stems from its ability to decompose cleanly into TiO₂ upon heating.

In materials science, this compound is employed as a precursor for depositing thin films of titanium oxide materials using techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD). smolecule.com These films have potential applications in electronics and photovoltaics. smolecule.com

The selection of a precursor in CVD is critical as its chemical structure influences the properties of the deposited film. Different ligands on the titanium precursor can lead to the incorporation of hetero-elements like silicon, chlorine, or nitrogen into the TiO₂ films, affecting their final characteristics. rsc.org

In ALD, a process that builds films one atomic layer at a time, precursors like titanium alkoxides are common for creating TiO₂ layers. mocvd-precursor-encyclopedia.de While specific studies detailing the extensive use of this compound in ALD are less common than for other precursors like tetrakis(dimethylamino)titanium (B1230069) (TDMAT), the fundamental principles of using organometallic precursors apply. rsc.orgatomiclayerdeposition.com The choice of precursor and oxidant in ALD dictates the phase (amorphous, anatase, or rutile) and properties of the resulting TiO₂ film. atomiclayerdeposition.com

Spray pyrolysis is a cost-effective technique for depositing thin films over large areas, making it suitable for industrial applications. mdpi.com In this method, a solution containing the precursor is atomized and sprayed onto a heated substrate, where the precursor decomposes to form the desired material.

This compound and related acetylacetonate-stabilized titanium precursors are frequently used in spray pyrolysis to create TiO₂ thin films. mtixtl.commdpi.comnih.govmdpi.com The addition of acetylacetone (B45752) to the precursor solution helps to stabilize highly reactive titanium alkoxides, preventing premature hydrolysis and precipitation. researchgate.net This stabilization allows for better control over the film deposition process.

Research has shown that varying the molar ratio of the titanium precursor to acetylacetone in the spray solution can significantly impact the properties of the resulting TiO₂ films. mdpi.comnih.govmdpi.com For instance, increasing the amount of acetylacetone can lead to more uniform film surfaces and enhanced photocatalytic activity by modifying the electronic structure and incorporating carbon into the film. mdpi.com Films produced by this method have demonstrated high transparency and photocatalytic efficacy, sometimes exceeding that of commercially available materials. mdpi.com

Table 1: Spray Pyrolysis Parameters for TiO₂ Thin Film Deposition

ParameterValue/RangeReference
PrecursorTitanium(IV) isopropoxide stabilized with acetylacetone mtixtl.comnih.gov
Substrate Temperature300 - 500 °C mtixtl.com
Carrier GasCompressed Air or Nitrogen mtixtl.comnih.gov
Post-Deposition Annealing500 - 700 °C mtixtl.com
Resulting TiO₂ PhaseAnatase, Rutile, or mixture mtixtl.com

This table provides a generalized overview of typical parameters. Specific conditions can vary significantly based on the desired film properties and experimental setup.

The sol-gel process is a versatile, low-temperature method used to produce a variety of materials, including nanoparticles, coatings, and ceramics. researchgate.netresearchgate.net It involves the transition of a solution system (sol) into a solid network (gel). researchgate.net this compound is often utilized in sol-gel synthesis due to its controlled hydrolysis and condensation rates.

A primary challenge in the sol-gel synthesis of titania is managing the rapid reaction of titanium precursors. Using acetylacetone as a complexing ligand modifies the precursor and slows down the hydrolysis rate, allowing for better control over the final material's structure and properties. nih.govacs.org This control is crucial for producing nanoparticles with a specific size, which is important for applications like photocatalysis where a smaller particle size can lead to higher activity. researchgate.net

Through the sol-gel method, TiO₂ nanoparticles with crystalline structures like anatase can be synthesized. mdpi.comresearchgate.net The process allows for tailoring properties such as particle size, surface area, and crystalline phase by carefully controlling synthesis parameters like pH and calcination temperature. researchgate.netmdpi.com For example, using acetylacetone as a hydrolysis control agent has been shown to yield stable TiO₂ sols that, upon calcination, produce pure anatase nanoparticles with high photocatalytic activity. nih.gov

This compound serves as a building block for creating inorganic-organic hybrid materials. These materials combine the properties of both inorganic components (like durability and thermal stability from the titanium oxide network) and organic polymers (like flexibility).

The acetylacetonate (B107027) ligands can be displaced, allowing the titanium center to react with functional groups on organic molecules, such as phosphonates and siloxanes. This reactivity enables the integration of the inorganic titanium species into a polymer matrix at a molecular level.

For instance, titanium oxide hydrates, which can be derived from precursors like TiO(acac)₂, readily react with hydroxylated polymers to form crosslinked hybrid systems. researchgate.net These molecular hybrids can exhibit a unique set of properties, including a wide refractive index range, increased glass transition temperatures, and enhanced mechanical stiffness. researchgate.net

While specific literature detailing interactions with phosphonate (B1237965) groups is less prevalent, the principle relies on the Lewis acidic nature of the titanium center, which facilitates reactions with various organic functional groups. smolecule.com The interaction with siloxanes follows a similar principle, leading to the formation of titania-silica hybrid materials with tailored properties for applications in coatings and catalysis.

This compound and similar organotitanates function as effective cross-linking agents for a variety of polymers. researchgate.net Cross-linking involves forming covalent or ionic bonds between polymer chains, creating a more rigid and robust three-dimensional network. chempoint.com This network structure enhances the material's mechanical properties, chemical resistance, and thermal stability. researchgate.netchempoint.com

These titanate cross-linkers work by reacting with nucleophilic functional groups present on the polymer chains, such as hydroxyl (-OH) and carboxyl (-COOH) groups. chempoint.com This reaction results in the formation of strong Ti-O-C bonds, effectively linking the polymer chains together.

The incorporation of these cross-links significantly improves the performance of materials like coatings, adhesives, and elastomers. researchgate.netchempoint.com For example, using titanate acetylacetonates (B15086760) in paints and coatings can improve their adhesion, scratch resistance, and water repellency. researchgate.net In polymers like polyvinyl alcohol (PVAl), the addition of titanium-based crosslinkers leads to a substantial increase in hardness, stiffness, and the glass transition temperature. researchgate.net

Precursor Chemistry for Titanium Dioxide (TiO₂) Thin Films

Catalytic Activity in Organic Transformations

This compound, also known as titanyl acetylacetonate, is a versatile and widely utilized catalyst in both organic synthesis and polymer chemistry. cymitquimica.com Its catalytic prowess stems from the presence of a titanium(IV) center, which acts as a Lewis acid, and its solubility in organic solvents. This allows it to facilitate a variety of chemical transformations, making it a valuable tool in the production of fine chemicals and polymers.

Catalysis in Organic Synthesis: Scope and Selectivity

The Lewis acidic nature of this compound allows it to activate a range of organic molecules, thereby enabling various bond-forming and rearrangement reactions. It is particularly noted for its role in crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) coupling reactions.

Carbon-Carbon (C-C) Coupling Reactions (e.g., Heck Reaction, Suzuki-Miyaura Coupling)

While specific research detailing the use of this compound in well-known C-C coupling reactions like the Heck or Suzuki-Miyaura couplings is not extensively documented in the provided results, its general application as a catalyst in C-C coupling reactions is mentioned. The Lewis acidic titanium center can potentially play a role in activating substrates for these transformations. Further research is needed to fully explore its scope and selectivity in these specific named reactions.

Carbon-Nitrogen (C-N) Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Similar to C-C coupling reactions, the direct application of this compound as a primary catalyst in Buchwald-Hartwig amination is not explicitly detailed. However, its utility in C-N coupling reactions is generally acknowledged. The mechanism would likely involve the Lewis acidic titanium center activating either the amine or the aryl halide, facilitating the coupling process.

Esterification and Transesterification Reactions (e.g., PET Alcoholysis)

This compound has demonstrated significant catalytic activity in esterification and transesterification reactions. researchgate.netnih.gov It serves as an effective catalyst for the synthesis of various esters, including those derived from acid-sensitive alcohols. nih.gov A notable application is in the alcoholysis of polyethylene (B3416737) terephthalate (B1205515) (PET), a key process in chemical recycling.

In a 2023 study, this compound, synthesized from acetylacetone and isopropyl titanate, was used for the alcoholysis of PET with ethylene (B1197577) glycol to produce bis(hydroxyethyl) terephthalate (BHET). rsc.org Response surface methodology was employed to optimize the reaction conditions, achieving a high BHET yield of 96.41%. rsc.org The study highlights the promising potential of this catalyst in waste PET recycling. rsc.org

ParameterOptimal Condition
PET Amount3 g
Catalyst Dosage0.467%
Temperature200.5 °C
Time3.77 h
Ethylene Glycol13.50 mL
BHET Yield 96.41%

Table 1: Optimal Conditions for PET Alcoholysis using this compound. rsc.org

Titanium-based catalysts, in general, are recognized for their high catalytic activity in polyester (B1180765) production, often replacing traditional antimony-based catalysts. researchgate.net

Epoxidation and Oxidation Reactions

Titanium-containing porous silica (B1680970), prepared by grafting titanium (IV) acetylacetonate onto silica supports, has shown high catalytic activity for epoxidation reactions. alfa-chemistry.com The activity of Ti-grafted MCM-41 was found to increase with higher titanium content. alfa-chemistry.com This catalyst also exhibited excellent performance in the epoxidation of limonene (B3431351), a plant-derived olefin. alfa-chemistry.com

Furthermore, this compound can act as a catalyst in oxidation reactions. For instance, it has been used in a catalytic system for the efficient oxidation of aldehydes to their corresponding carboxylic acids using molecular oxygen under mild conditions, demonstrating high activity and selectivity. researchgate.net

Catalysis in Polymerization Processes

This compound and its derivatives are effective catalysts in various polymerization reactions. For instance, bis(acetylacetonato)molybdenum(VI) dioxide, a molybdenum analogue, is used in ethylene polymerization.

Titanium complexes with alkoxy or aryloxy ligands, which can be related to the acetylacetonate structure, are widely used in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (ε-CL) and lactide (LLA). nih.gov These catalysts can produce polymers with high molecular weights and controlled distributions. nih.gov The addition of an alcohol, such as benzyl (B1604629) alcohol, can accelerate the polymerization process. nih.gov

For example, titanium complexes of the type Ti(OR)₂X₂ have been used to initiate the ROP of ε-CL, achieving high conversions in relatively short times at room temperature. nih.gov The nature of the ancillary ligands (X) can significantly influence the catalytic activity. nih.gov

CatalystLigand (X)Conversion of ε-CL (%) (8h, 25°C)
2OPrⁱ100
3OPrⁱ100
4OPrⁱ100

Table 2: Conversion of ε-caprolactone using different titanium catalysts. nih.gov

Olefin Polymerization Mechanisms

While molybdenum and other transition metals are more commonly associated with olefin metathesis polymerization, titanium compounds, including titanium alkoxides combined with co-catalysts like triethylaluminum, are known to initiate phenylacetylene (B144264) polymerization through an acetylene (B1199291) insertion mechanism. dtic.mil The specific role and mechanism of this compound in olefin polymerization are part of ongoing research to understand and control the synthesis of polyolefins with specific tacticities and molecular weights. Research into titanium-based catalysts continues to be a significant area of study in polymer chemistry. alfa-chemistry.com

Catalysis in Polyesterification Reactions

Titanium-based catalysts, including titanium(IV) isopropoxide and its derivatives, are recognized for their high catalytic activity in polyesterification reactions. rsc.orgresearchgate.net They serve as effective alternatives to traditional antimony-based catalysts for producing polyesters like polyethylene terephthalate (PET). researchgate.net Studies have shown that titanium catalysts can lead to higher yields in polyesterification compared to some tin-based catalysts due to fewer side reactions.

However, the performance of titanium catalysts can be significantly affected by the presence of water. uva.nl Under neat polyesterification conditions where water concentrations are high, titanium catalysts can undergo hydrolytic degradation, leading to deactivation. uva.nl Azeotropic removal of water is crucial for maintaining the activity and robustness of titanium-based catalysts in these reactions. uva.nl For instance, a study on the alcoholysis of PET using acetylacetone titanium oxide found optimal conditions to be a catalyst dosage of 0.467% at 200.5 °C for 3.77 hours, achieving a high yield of bis(hydroxyethyl) terephthalate (BHET). rsc.org

Catalyst SystemReaction ConditionsOutcomeReference
Acetylacetone titanium oxide200.5 °C, 3.77 h, 0.467% catalyst96.41% yield of BHET from PET alcoholysis rsc.org
Titanium(IV) isopropoxideNeat polyesterificationSusceptible to deactivation by water uva.nl
Titanium-atraneAzeotropic conditions (low water)Outperforms n-BuSnOOH in initial reaction phase uva.nl
Development of Non-Tin Catalyst Systems for Silicone and Silane-Modified Polymer Curing

The development of non-tin catalyst systems is a significant area of research, driven by the need for safer and more environmentally friendly alternatives. Titanium compounds, including this compound derivatives, are at the forefront of this development for curing silicone and silane-modified polymers. wipo.inttib-chemicals.com These titanium-based catalysts are effective in promoting the condensation-cure reactions for alkoxy- and oxime-terminated room-temperature vulcanizable (RTV) silicones. gelest.com

A recent patent application describes a non-tin catalyst system for curable silicone compositions that utilizes a combination of titanium (IV) diisopropoxide bis(acetylacetonate) and titanium (IV) tert-butoxide. wipo.int This dual-catalyst system is designed for moisture-curable organosiloxane and silane-modified polymer compositions. wipo.int Titanate catalysts are also employed for curing silane-terminated polymers (STP) and silyl-modified polyurethanes (STPU). tib-chemicals.com The selection of the specific titanium chelate catalyst can influence the physical properties of the cured silicone elastomer, such as tensile strength, elongation, and tear resistance. google.com

Photocatalysis for Environmental Remediation

This compound serves as a precursor for the synthesis of titanium dioxide (TiO₂), a well-known photocatalyst used in environmental remediation. ontosight.ai The photocatalytic activity of TiO₂ derived from this compound is comparable to commercially available photocatalysts.

Mechanistic Studies of Organic Pollutant Degradation under Light Exposure

The fundamental mechanism of TiO₂ photocatalysis involves the generation of electron-hole pairs upon absorption of photons with energy exceeding the bandgap of TiO₂ (approximately 3.2 eV for anatase). nih.govyoutube.com These charge carriers migrate to the surface and react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻•). nih.govyoutube.com These ROS are powerful oxidizing agents that can degrade a wide range of organic pollutants into simpler, less harmful substances like carbon dioxide and water. youtube.comairpura.com The efficiency of this process depends on factors like the crystalline phase of TiO₂, particle size, and surface area. researchgate.net

Reactive SpeciesRole in Photocatalysis
Electron (e⁻)Reduces adsorbed oxygen to form superoxide anions.
Hole (h⁺)Oxidizes water or hydroxide (B78521) ions to form hydroxyl radicals.
Hydroxyl Radical (•OH)A primary oxidant that degrades organic pollutants.
Superoxide Anion (O₂⁻•)Another reactive oxygen species contributing to degradation.
Applications in Advanced Water and Air Purification Systems

The photocatalytic properties of TiO₂ derived from this compound are utilized in advanced water and air purification technologies. airpura.comgreenmillennium.com In water treatment, TiO₂ photocatalysts can effectively degrade organic contaminants. For air purification, TiO₂ is coated onto surfaces and irradiated with UV light to decompose airborne pollutants, including volatile organic compounds (VOCs), bacteria, viruses, and unpleasant odors. airpura.comgreenmillennium.com This technology can be integrated into air purifiers and self-cleaning surfaces. airpura.comgreenmillennium.com The photocatalytic process not only breaks down pollutants but also exhibits antimicrobial properties by damaging the cell walls and membranes of microorganisms. nih.gov

Applications in Electronic and Optoelectronic Devices

This compound and its derivatives are valuable precursors for fabricating thin films of titanium dioxide, which are integral components in various electronic and optoelectronic devices. smolecule.com Techniques such as metal-organic chemical vapor deposition (MOCVD) and sol-gel processes utilize these precursors to create high-quality TiO₂ films.

Fabrication of Thin Films for Optoelectronic Applications

This compound, often in the form of its derivatives like titanium diisopropoxide bis(acetylacetonate), serves as a key precursor in the fabrication of titanium dioxide (TiO₂) thin films for a variety of optoelectronic applications. lastingtitanium.comresearchgate.netresearchgate.netthaiscience.info These films are integral to devices such as solar cells, optical coatings, and potentially organic light-emitting diodes (OLEDs). The sol-gel method is a widely employed technique for this purpose, offering a cost-effective and versatile route to high-quality thin films. lastingtitanium.comresearchgate.netresearchgate.net

In a typical sol-gel process, a titanium alkoxide precursor is hydrolyzed and condensed. Acetylacetone is often used as a chelating agent or stabilizer to control the hydrolysis and condensation rates of the highly reactive titanium precursors. researchgate.netalfa-chemistry.com This control is crucial for achieving uniform and defect-free films with desired properties. The resulting sol can then be deposited onto a substrate using methods like spin-coating or dip-coating. lastingtitanium.comresearchgate.netthaiscience.info Subsequent heat treatment (annealing) at several hundred degrees Celsius is typically required to remove organic residues and crystallize the amorphous TiO₂ into the desired phase, most commonly anatase for photocatalytic and electronic applications. lastingtitanium.commdpi.com

The optical properties of the resulting TiO₂ thin films, such as refractive index and band gap, can be tailored by controlling the synthesis and deposition parameters. For instance, the molar ratio of acetylacetone to the titanium precursor can influence the nanoparticle size and surface morphology of the film, which in turn affects its photocatalytic activity. thaiscience.info Research has shown that an increase in the acetylacetone content can lead to a more uniform film surface. thaiscience.infomdpi.com The thickness of the films, controlled by factors like the sol concentration and spin-coating speed, also plays a critical role in their optical and electronic performance. lastingtitanium.comnih.gov

Deposition Parameter Effect on TiO₂ Thin Film Properties Reference(s)
Acetylacetone to Precursor RatioInfluences nanoparticle size and surface morphology, enhancing adherence and smoothness. thaiscience.info
Annealing TemperatureAffects crystallinity (amorphous to anatase/rutile phase transition) and grain size. lastingtitanium.commdpi.com
Sol Concentration & Withdrawal/Spin SpeedDetermines the final thickness of the film. lastingtitanium.comnih.gov
Additives (e.g., PEG)Can reduce the optical band gap and increase Urbach energy. lastingtitanium.com

Precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for Device Fabrication

This compound and its derivatives are also valuable precursors for Metal-Organic Chemical Vapor Deposition (MOCVD), a technique used to grow high-quality, uniform thin films with precise thickness control. researchgate.netresearchgate.netadvancedsciencenews.compolyu.edu.hk In MOCVD, the precursor is vaporized and transported into a reaction chamber where it decomposes on a heated substrate to form the desired thin film. The choice of precursor is critical, requiring good volatility, thermal stability, and clean decomposition pathways.

Heteroleptic titanium alkoxides, incorporating ligands like acetylacetone, have been synthesized to create more stable and volatile MOCVD precursors. advancedsciencenews.com For example, a precursor synthesized from titanium isopropoxide, N-methyldiethanolamine, and acetylacetone demonstrated good thermal stability and volatility, enabling the deposition of TiO₂ films over a broad temperature range (500-800 °C) with consistent growth rates. advancedsciencenews.com

Role as Electron Transport Layers and Hole Blocking Layers in Next-Generation Solar Cells

A significant area of research for this compound-derived TiO₂ thin films is their application in next-generation solar cells, particularly perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). researchgate.netmdpi.comtitaniummetals.co.uksemanticscholar.orgresearchgate.net In these devices, TiO₂ can function as both an electron transport layer (ETL) and a hole blocking layer (HBL). titaniummetals.co.uksemanticscholar.org

Electron Transport Layer (ETL): The primary role of an ETL is to efficiently extract electrons from the light-absorbing layer (e.g., perovskite) and transport them to the electrode while blocking the transport of holes. semanticscholar.org TiO₂ derived from precursors like titanium diisopropoxide bis(acetylacetonate) is a popular choice for ETLs due to its favorable energy level alignment with perovskite materials. semanticscholar.orgresearchgate.netmdpi.com The performance of the ETL is highly dependent on its thickness and continuity. semanticscholar.org An optimal thickness of around 20 nm has been reported to yield the best device performance, as thinner layers may be discontinuous and lead to recombination, while thicker layers can increase series resistance. semanticscholar.org

Research has also explored modifying TiO₂ ETLs with acetylacetonate-based additives to improve their performance. researchgate.netrsc.org These additives can act as intermediate gels that enhance the interaction between TiO₂ nanocrystals, leading to improved carrier extraction. researchgate.netrsc.org For example, the use of zirconium(IV) acetylacetonate as an additive has been shown to improve the power conversion efficiency (PCE) of perovskite solar cells. researchgate.netrsc.org

Hole Blocking Layer (HBL): A hole blocking layer is designed to prevent holes from reaching the electron-collecting electrode, thereby reducing recombination and improving device efficiency. titaniummetals.co.ukprinceton.edu TiO₂ thin films, deposited from precursors such as titanium diisopropoxide bis(acetylacetonate), can effectively serve as HBLs in solar cells. polyu.edu.hktitaniummetals.co.uk The effectiveness of the TiO₂ HBL is dependent on its ability to form a dense and pinhole-free layer. princeton.edu Studies have demonstrated that a thin, conformal TiO₂ layer can effectively block holes while allowing electron transport. princeton.edu

Solar Cell Application Function of TiO₂ Layer Key Research Findings Reference(s)
Perovskite Solar CellsElectron Transport Layer (ETL)Optimal thickness around 20 nm improves performance. Additives like zirconium(IV) acetylacetonate enhance carrier extraction and PCE. semanticscholar.orgresearchgate.netrsc.org
Perovskite/Dye-Sensitized Solar CellsHole Blocking Layer (HBL)A compact, pinhole-free TiO₂ layer prevents recombination by blocking holes while allowing electron transport. mdpi.compolyu.edu.hktitaniummetals.co.ukprinceton.edu

Research into Precursors for Biomaterials and Drug Delivery Systems (focus on chemical synthesis routes)

The application of titanium-based materials in the biomedical field is well-established due to their biocompatibility and corrosion resistance. nih.govrsc.org this compound and related compounds are now being explored as precursors for creating novel biomaterials and drug delivery systems. nih.gov

In the context of biomaterials, titania-based sol-gel coatings containing elements like silver, calcium, and phosphorus have been developed for implants. nih.govrsc.org These coatings, applied to titanium substrates via dip-coating, can enhance bioactivity and provide antibacterial properties. nih.govrsc.org The sol-gel process allows for the incorporation of these additional elements to tailor the surface properties of the implant for improved osseointegration and resistance to infection. nih.govrsc.org

Furthermore, there is growing interest in the development of titanium-based anticancer drugs. nih.govnih.gov Research has shown that titanium complexes, including those with acetylacetonate ligands, can exhibit cytotoxic effects against various cancer cell lines. nih.gov The synthesis of these compounds often involves the reaction of a titanium source, such as titanium tetrachloride, with specific organic ligands to create complexes with potential therapeutic activity. nih.gov While detailed synthesis routes starting specifically from this compound for drug delivery systems are not extensively detailed in the provided search results, the principle of using titanium complexes as a basis for anticancer agents is an active area of research. nih.govnih.gov The ultimate hydrolysis of these compounds to the biocompatible titanium dioxide is seen as an advantage, potentially reducing long-term toxicity. nih.gov

Future Research Perspectives and Emerging Applications for this compound

The versatility of this compound as a precursor and catalyst points towards several promising future research directions and emerging applications.

In the realm of materials science, the development of new titanium alloys and metamaterials with enhanced strength and ductility is a key area of interest. lastingtitanium.comadvancedsciencenews.comsupplychaingamechanger.compeakrisemetal.com Additive manufacturing, or 3D printing, of titanium components is also a rapidly growing field, enabling the creation of complex and customized parts for aerospace, medical, and industrial applications. titaniummetals.co.ukpeakrisemetal.com this compound could play a role in the development of novel feedstock materials or surface coatings for these advanced manufacturing processes.

In catalysis, titanium acetylacetonate has been shown to be an excellent precursor for preparing highly active and selective titanosilicate catalysts for hydrocarbon oxidation reactions. alfa-chemistry.com Future research will likely focus on expanding the scope of titanium-catalyzed reactions for fine chemical synthesis, leveraging titanium's low toxicity and cost-effectiveness. rsc.org There is also significant potential in the field of photocatalysis. thaiscience.infomdpi.commdpi.come3s-conferences.orgosti.govresearchgate.net TiO₂ derived from this compound can be used for the degradation of organic pollutants in water and air, and ongoing research aims to improve its photocatalytic efficiency, particularly under visible light. mdpi.come3s-conferences.orgresearchgate.net This can be achieved through doping with other elements or creating composite materials. e3s-conferences.org

The exploration of titanium compounds for biomedical applications, including anticancer drugs and advanced implant coatings, remains a vibrant area of research. nih.govnih.govrsc.orgnih.gov The ability to synthesize titanium complexes with tailored biological activity by modifying the ligand environment opens up new avenues for therapeutic interventions. nih.gov

Finally, the integration of titanium-based materials with emerging technologies such as sensors and robotics is expected to drive innovation in fields like deep-sea exploration and renewable energy systems. lastingtitanium.comtitaniummetals.co.uk The unique properties of materials derived from this compound make it a valuable compound with a bright future in a wide range of scientific and industrial sectors.

Q & A

Q. What are the optimal synthetic routes for preparing high-purity Bis(acetylacetonato)titanium oxide, and how do reaction conditions influence yield?

TiO(acac)₂ is typically synthesized via the reaction of titanium tetrachloride (TiCl₄) or titanium isopropoxide with acetylacetone (Hacac) in anhydrous organic solvents (e.g., ethanol or isopropanol). A common protocol involves refluxing stoichiometric amounts of TiCl₄ and Hacac under inert atmosphere to prevent hydrolysis, followed by crystallization or solvent evaporation . Yield optimization requires precise control of pH, temperature (60–80°C), and ligand-to-metal ratios. Impurities often arise from incomplete chelation or residual solvents, necessitating purification via recrystallization or column chromatography .

Q. Which spectroscopic and analytical techniques are most effective for characterizing TiO(acac)₂’s structural integrity?

Key methods include:

  • FT-IR : Confirms acetylacetonate ligand coordination via C=O (1600–1650 cm⁻¹) and Ti–O (450–600 cm⁻¹) stretches .
  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies ligand environments (e.g., methyl groups at δ 1.9–2.1 ppm) .
  • XRD : Verifies crystallinity and compares with reference data (e.g., JCPDS 00-029-1361) .
  • TGA/DSC : Assesses thermal stability (decomposition onset ~200°C) and ligand loss patterns .

Q. How does TiO(acac)₂’s solubility and stability vary across solvents, and what precautions are necessary for storage?

TiO(acac)₂ is soluble in polar aprotic solvents (e.g., THF, DMF) but hydrolyzes rapidly in water. Stability tests show prolonged degradation in humid environments, requiring storage under inert gas (N₂/Ar) at 2–8°C . Decomposition pathways involve ligand dissociation, forming TiO₂ nanoparticles, as confirmed by UV-Vis spectral shifts .

Advanced Research Questions

Q. What mechanistic insights explain TiO(acac)₂’s role in photocatalytic or catalytic applications, and how do ligand modifications alter reactivity?

TiO(acac)₂ acts as a precursor for TiO₂-based photocatalysts via calcination. Its acetylacetonate ligands stabilize Ti⁴⁺ during sol-gel synthesis, enabling controlled growth of anatase/rutile phases. Ligand substitution (e.g., replacing Hacac with ethyl acetoacetate) modulates electron density on Ti, enhancing charge transfer in redox reactions . DFT studies suggest that ligand geometry (e.g., square-planar vs. octahedral) impacts bandgap tuning (3.0–3.2 eV) .

Q. How can discrepancies in reported catalytic efficiencies of TiO(acac)₂-derived materials be resolved?

Contradictions in catalytic performance (e.g., H₂O₂ synthesis yield variance ) arise from:

  • Synthetic variables : Precursor purity, calcination temperature (400–600°C), and doping agents (e.g., Pd/Sn).
  • Characterization limits : BET surface area vs. active site density discrepancies.
  • Reaction conditions : pH, light intensity, and co-catalyst ratios. Standardizing protocols (e.g., ISO 10676:2010 for photocatalytic activity) and cross-lab validation are critical .

Q. What computational models best predict TiO(acac)₂’s coordination chemistry and reactivity in non-aqueous media?

Molecular dynamics (MD) simulations using force fields (e.g., UFF) and hybrid DFT (B3LYP/6-311+G*) accurately model ligand exchange dynamics and solvent interactions. For example, simulations predict THF’s superior stabilization of TiO(acac)₂ over acetone due to stronger Lewis base interactions .

Methodological Considerations

Q. How should researchers design experiments to mitigate air/moisture sensitivity in TiO(acac)₂-based syntheses?

  • Use Schlenk lines or gloveboxes for handling.
  • Pre-dry solvents (molecular sieves) and substrates.
  • Monitor reactions via in situ IR/Raman to detect early hydrolysis .

Q. What strategies validate the reproducibility of TiO(acac)₂-derived nanomaterials?

  • Interlab comparisons : Share raw XRD/FT-IR data via repositories (e.g., Zenodo).
  • Control experiments : Compare with commercial TiO₂ (e.g., Degussa P25) .
  • Statistical analysis : Report standard deviations for ≥3 replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.